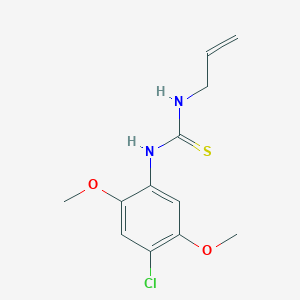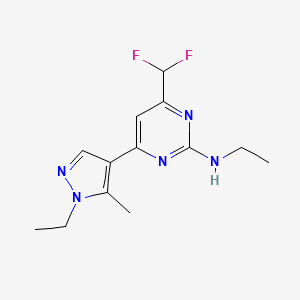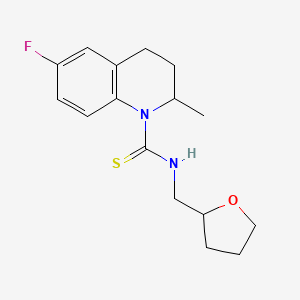![molecular formula C21H18ClN5O4 B10927383 4-chloro-3,5-bis(3-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10927383.png)
4-chloro-3,5-bis(3-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER is a complex organic compound that features a combination of chlorinated, methoxylated, and nitro-substituted phenyl and pyrazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from appropriate hydrazine and diketone precursors.
Substitution reactions: Introducing the nitro and methoxy groups onto the phenyl rings.
Coupling reactions: Connecting the pyrazole and phenyl rings through a methylene bridge.
Chlorination: Adding the chlorine atom to the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology and Medicine
Industry
In materials science, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{4-CHLORO-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER: Lacks the nitro group and pyrazole substitution.
3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[(3-AMINO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER: Contains an amino group instead of a nitro group.
Uniqueness
The presence of both nitro and methoxy groups, along with the specific substitution pattern on the pyrazole and phenyl rings, makes 3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER unique. These structural features can impart distinct chemical and biological properties, differentiating it from similar compounds.
Propriétés
Formule moléculaire |
C21H18ClN5O4 |
|---|---|
Poids moléculaire |
439.8 g/mol |
Nom IUPAC |
4-chloro-3,5-bis(3-methoxyphenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C21H18ClN5O4/c1-30-16-7-3-5-14(11-16)20-19(22)21(15-6-4-8-17(12-15)31-2)26(24-20)13-25-10-9-18(23-25)27(28)29/h3-12H,13H2,1-2H3 |
Clé InChI |
GWSSILMHFODZIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=C(C(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=CC=C4)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10927311.png)
![N-(4,6-dimethylpyridin-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927317.png)

![(2E)-4-[(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B10927333.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10927338.png)
![6-cyclopropyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927339.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927341.png)
![N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927344.png)

![N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927350.png)

![N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927373.png)

